molecular formula C13H16N2O3 B1664296 Abbeymycin CAS No. 108073-64-9

Abbeymycin

Cat. No. B1664296
M. Wt: 248.28 g/mol
InChI Key: SSMFXCDUJJPFBJ-UWJYBYFXSA-N
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Description

Abbeymycin is a new antibiotic that has been isolated from Streptomyces sp. AB-999F-52 . It is an anthramycin-type antibiotic and has weak activity against a limited number of anaerobic bacteria .


Molecular Structure Analysis

Abbeymycin has a molecular formula of C13H16N2O3 . Its InChI is InChI=1S/C13H16N2O3/c1-18-12-11-6-8(16)7-15(11)13(17)9-4-2-3-5-10(9)14-12/h2-5,8,11-12,14,16H,6-7H2,1H3/t8-,11-,12-/m0/s1 . The SMILES representation of Abbeymycin is O=C1N2C@HNC3=C1C=CC=C3)CC@@HO .

Scientific Research Applications

Antibiotic Production

Abbeymycin, a novel antibiotic, was isolated from Streptomyces sp. AB-999F-52. Its structure was determined using NMR, mass spectrometric, and UV spectral data. Although it demonstrates weak activity against a limited number of anaerobic bacteria, its discovery contributes to the diverse array of antibiotics derived from Streptomyces species (Hochlowski et al., 1987).

Antimicrobial Activity

5-thioabbeymycin, a synthesized analog of abbeymycin, exhibits potent antimicrobial activity. This highlights the potential of abbeymycin derivatives in antimicrobial applications. However, attempts to synthesize abbeymycin itself encountered challenges, demonstrating the complexity of this antibiotic's structure and synthesis process (Kamal, Reddy, & Thurston, 1993).

properties

IUPAC Name

(6S,6aS,8S)-8-hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-18-12-11-6-8(16)7-15(11)13(17)9-4-2-3-5-10(9)14-12/h2-5,8,11-12,14,16H,6-7H2,1H3/t8-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMFXCDUJJPFBJ-UWJYBYFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC(CN2C(=O)C3=CC=CC=C3N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC=CC=C3N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148371
Record name Abbeymycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abbeymycin

CAS RN

108073-64-9
Record name Abbeymycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abbeymycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
JE Hochlowski, WW Andres, RJ Theriault… - The Journal of …, 1987 - jstage.jst.go.jp
Abbeymycin is produced by strain AB-999F-52, an actinomycete isolated from a soil sample col-lected at MountAngel, Oregon. The organism forms aerial mycelium with long, flexuous, …
Number of citations: 112 www.jstage.jst.go.jp
N Langlois, RZ Andriamialisoa - Heterocycles (Sendai), 1989 - pascal-francis.inist.fr
Synthesis of sulfonamide analogs of the pyrrolo[1,4]benzodiazepine antibiotic abbeymycin … Synthesis of sulfonamide analogs of the pyrrolo[1,4]benzodiazepine antibiotic abbeymycin …
Number of citations: 24 pascal-francis.inist.fr
A Kamal, BSP Reddy, DE Thurston - Bioorganic & Medicinal Chemistry …, 1993 - Elsevier
… We report here preparation of the novel abbeymycin analog (… ) to afford the 5-thio analog of abbeymycin 713 (28% yield) as … successful for the synthesis of abbeymycin, leading mainly to …
Number of citations: 14 www.sciencedirect.com
BR Bhattarai, K Khadayat, N Aryal, B Aryal… - Processes, 2022 - mdpi.com
… Pyrrolobenzodiazepines like abbeymycin are selective DNA alkylating agents showing significant antineoplastic activity [112]. The antibiotic reductiomycin exhibits antitumor, antifungal, …
Number of citations: 6 www.mdpi.com
B Gerratana - Medicinal research reviews, 2012 - Wiley Online Library
Pyrrolobenzodiazepines (PBDs) are sequence selective DNA alkylating agents with remarkable antineoplastic activity. They are either naturally produced by actinomycetes or …
Number of citations: 161 onlinelibrary.wiley.com
J Penn, M Purcell, PG Mantle - FEMS microbiology letters, 1992 - academic.oup.com
… However, tomaymycin [9] and porothramycin [10] in which the anthranilyl aromatic ring is not C-methylated, and abbeymycin which is unsubstitutcd [I 1], may all draw on any metabolic …
Number of citations: 13 academic.oup.com
S Fotso - Mini-Reviews in Organic Chemistry, 2010 - ingentaconnect.com
… Abbeymycin is reported to exhibit only weak antibacterial activity [25]. Interestingly, compound SA43 isolated and from Streptomyces actamyceticus MS4-3 [27], was reported to have the …
Number of citations: 11 www.ingentaconnect.com
R Shukla, SN Tiwari - 2021 - ijism.org
Prothracarcin belongs to the family of pyrrolo [1, 4]-benzodiazepines (PBDs). It possesses pharmacological properties, which are attributed to its ability to bind to DNA and interfere with …
Number of citations: 2 ijism.org
PG Baraldi, B Cacciari, A Guiotto… - Current …, 1998 - books.google.com
It is generally accepted that neoplastic transformation is related to genes alteration or oncogene activation. In particular, DNA minor groove binding drugs have been extensively studied …
Number of citations: 29 books.google.com
XP Chen, XF Wang, XL Sun, ZZ Zhao - Shandong Agric. Sci, 2005
Number of citations: 7

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